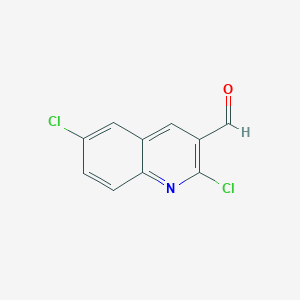

2,6-Dichloroquinoline-3-carbaldehyde

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. researchgate.netwisdomlib.org Its unique structure allows for functionalization at various positions, enabling the fine-tuning of its chemical and biological properties. researchgate.net

Historically, quinoline derivatives have been integral to the development of therapeutic agents. The quinoline core is present in numerous natural products and has been identified as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netorientjchem.org This has led to the development of a vast library of quinoline-based compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govresearchgate.net The synthetic versatility of the quinoline ring system has facilitated the creation of structurally diverse derivatives, solidifying its importance in academic and industrial research. researchgate.net

The introduction of halogen atoms into the quinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation can enhance the lipophilicity of a compound, potentially improving its membrane permeability and bioavailability. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. nih.gov Research has shown that select halogenated quinolines can eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for extensive analogue synthesis, leading to the discovery of unique antibacterial profiles. nih.gov This makes halogenated quinolines, such as 2,6-dichloroquinoline-3-carbaldehyde, particularly valuable in the search for next-generation therapeutics. nih.govnih.gov

Current Research Trajectories for this compound

Current research on this compound focuses on leveraging its reactive sites—the aldehyde group and the two chlorine atoms—to construct novel molecular architectures.

Within the field of heterocyclic chemistry, this compound is recognized as a valuable synthon. It is often synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation of aromatic and heteroaromatic compounds. ijsr.net The aldehyde group is a versatile handle for various reactions, including condensations, reductions, and the formation of imines, while the chlorine atom at the 2-position is susceptible to nucleophilic substitution. nih.govrsc.org This dual reactivity allows for the construction of fused heterocyclic systems. For example, it serves as a precursor for synthesizing pyrano[2,3-b]quinoline derivatives through reactions involving Knoevenagel condensation. researchgate.net Its ability to participate in one-pot, multi-component reactions further highlights its utility in efficiently generating molecular complexity. researchgate.net

The application of this compound and its derivatives extends into several interdisciplinary fields. In medicinal chemistry, it is a key intermediate for creating compounds with potential therapeutic applications. For instance, related 2-chloroquinoline-3-carbaldehydes are used to synthesize novel enzyme inhibitors, such as soybean 15-lipoxygenase (15-LOX) inhibitors. researchgate.net In materials science, the quinoline scaffold is explored for its photophysical properties. Derivatives of halogenated quinoline-3-carbaldehydes have been investigated for applications in anion sensing and as fluorophores exhibiting aggregation-induced emission (AIEE). researchgate.netnih.gov The intramolecular charge transfer (ICT) properties of these molecules can be tuned by modifying the substituents on the quinoline ring, opening avenues for the development of novel sensors and imaging agents. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 73568-41-9 scbt.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₅Cl₂NO scbt.comsigmaaldrich.com |

| Molecular Weight | 226.06 g/mol scbt.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Boiling Point | 357.5°C at 760 mmHg echemi.com |

| Density | 1.483 g/cm³ echemi.com |

| Flash Point | 170°C echemi.com |

Biological Activities Associated with the Quinoline Scaffold

| Activity | Description |

|---|---|

| Anticancer | Quinoline derivatives have been shown to inhibit cancer cell growth, invasion, and migration, as well as induce apoptosis. orientjchem.orgresearchgate.net |

| Antimicrobial | The scaffold is found in many compounds with antibacterial and antifungal properties. researchgate.netnih.gov |

| Antimalarial | Historically significant, quinoline is the core of well-known antimalarial drugs like quinine (B1679958) and chloroquine. nih.gov |

| Anti-inflammatory | Certain derivatives exhibit potent anti-inflammatory effects. nih.govnih.gov |

| Antiviral | The quinoline nucleus is present in molecules investigated for their activity against various viruses, including HIV. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUNMOMEOMPYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406222 | |

| Record name | 2,6-dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-41-9 | |

| Record name | 2,6-dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2,6 Dichloroquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C-3 position of the quinoline (B57606) ring is the primary site for derivatization through condensation reactions. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step, leading to the formation of new carbon-carbon or carbon-nitrogen double bonds.

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones. nih.govtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. researchgate.net In the case of 2,6-dichloroquinoline-3-carbaldehyde, it reacts with various substituted acetophenones in the presence of a base, such as aqueous sodium hydroxide (B78521) in ethanol (B145695), to yield the corresponding quinoline-based chalcones. iitr.ac.in These chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. nih.goviitr.ac.in

The reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The subsequent dehydration of the aldol (B89426) intermediate yields the stable conjugated enone system of the chalcone. taylorandfrancis.comjetir.org

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) |

| This compound | 3,4-Dimethylacetophenone | 40% aq. NaOH / Ethanol | (E)-1-(3,4-Dimethylphenyl)-3-(2,6-dichloroquinolin-3-yl)prop-2-en-1-one | 70-76 iitr.ac.in |

| This compound | 4-Chloroacetophenone | 40% aq. NaOH / Ethanol | (E)-1-(4-Chlorophenyl)-3-(2,6-dichloroquinolin-3-yl)prop-2-en-1-one | 70-76 iitr.ac.in |

Note: Yields are based on analogous reactions with 2-chloroquinoline-3-carbaldehyde (B1585622) as reported in the source.

The condensation of this compound with primary amines provides a direct route to the synthesis of Schiff bases, or imines. masterorganicchemistry.com This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol or acetone. nih.govorientjchem.org The formation of the characteristic azomethine (-CH=N-) group is a versatile transformation used to introduce a wide variety of substituents into the quinoline scaffold. researchgate.netresearchgate.net Schiff bases are important intermediates for the synthesis of more complex heterocyclic systems and are also investigated for their biological activities. researchgate.net

The reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. redalyc.orgresearchgate.net Subsequent elimination of a water molecule, often facilitated by acid catalysis or heat, yields the stable imine product. masterorganicchemistry.com A range of primary amines, including substituted anilines and heterocyclic amines, can be used in this reaction. nih.govresearchgate.net

Table 2: Representative Schiff Bases from this compound

| Amine Reactant | Solvent | Product |

| Substituted Anilines | Acetone | 1-(2,6-Dichloroquinolin-3-yl)-N-(substituted-phenyl)methanimine nih.gov |

| 4,4'-Diaminodiphenylsulfone | Ethyl Acetate | N,N'-(Sulfonyldibenzene-4,1-diyl)bis(1-(2,6-dichloroquinolin-3-yl)methanimine) orientjchem.org |

| 7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | N/A | Schiff base incorporating benzimidazole (B57391) and quinoline moieties researchgate.net |

Note: The products are named based on analogous reactions with other 2-chloroquinoline-3-carbaldehyde derivatives.

Schiff bases derived from this compound, particularly those with appropriately positioned functional groups, can serve as precursors for intramolecular cyclization reactions. nih.gov These cyclizations lead to the formation of fused heterocyclic ring systems, significantly increasing the molecular complexity.

A notable example is the reaction with phenylhydrazine (B124118). The initially formed Schiff base can undergo an intramolecular cyclization via electrophilic attack on the quinoline ring, followed by elimination of HCl, to form a pyrazolo[3,4-b]quinoline derivative. nih.gov This process is typically promoted by heating the Schiff base in a high-boiling solvent like nitrobenzene, sometimes with a catalytic amount of a base such as pyridine (B92270). nih.gov Similarly, intermediates formed from reactions with compounds like formamide (B127407) can also cyclize to produce fused systems such as pyrrolo[3,4-b]quinolin-3-ones. nih.gov

The Knoevenagel condensation provides a method for C-C bond formation by reacting a carbonyl compound with a substance possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorganic-chemistry.org this compound readily undergoes this reaction with various active methylene compounds, such as malononitrile (B47326) or N-substituted-2-thioxothiazolidin-4-ones. nih.govorganic-chemistry.org

These reactions are often catalyzed by a weak base like piperidine (B6355638) or an ionic liquid. nih.govwikipedia.org The reaction begins with the base-catalyzed deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable, highly conjugated product. organic-chemistry.org This methodology is a powerful tool for synthesizing substituted alkenes, which can be further elaborated into other complex molecules. aston.ac.uk

Table 3: Products of Condensation with Active Methylene Compounds

| Active Methylene Compound | Catalyst/Conditions | Product Type |

| Malononitrile | Sulfonyl methane-diamine / Water | Quinolinyl-pyranopyrazole (in a multicomponent reaction) nih.gov |

| N-substituted-2-thioxothiazolidin-4-ones | [Et₃NH][HSO₄] (Ionic Liquid) | Trisubstituted-quinolinyl-thioxo-thiazolidin-4-one nih.gov |

| Malononitrile and Thiophenol | L-proline / Ethanol | 2-Amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile nih.gov |

Note: Products are based on analogous reactions with 2-chloroquinoline-3-carbaldehyde derivatives.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) initially proceeds as a simple condensation reaction to form the corresponding hydrazone, 2,6-dichloro-3-(hydrazonomethyl)quinoline. nih.gov This reaction involves the nucleophilic addition of the hydrazine to the aldehyde carbonyl group, followed by dehydration to yield the C=N-NH₂ functionality. masterorganicchemistry.com

The resulting hydrazone is itself a reactive intermediate. The terminal -NH₂ group can participate in further condensation reactions. nih.gov More significantly, under certain conditions, the hydrazone can undergo intramolecular cyclization. The reaction can lead to the formation of a fused pyrazole (B372694) ring, yielding a 1H-pyrazolo[3,4-b]quinoline system, through a process that involves the elimination of an HCl molecule. nih.gov

Formation of Schiff Bases and Related Imines

Oxidation and Reduction Pathways

The aldehyde functional group at the C-3 position of the quinoline ring is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid. Powerful oxidizing agents based on Cr(VI), such as chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, are capable of this transformation. ucr.edu The oxidation of 2-chloroquinoline-3-carbaldehydes to 2-chloroquinoline-3-carboxylic acids has been successfully carried out using reagents like chloramine-T and mercuric acetate. researchgate.net This conversion transforms the aldehyde into a valuable precursor for amides, esters, and other carboxylic acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (2,6-dichloroquinolin-3-yl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). researchgate.net This reduction is a key step in syntheses where the hydroxymethyl group is required for further elaboration, for instance, in the preparation of (2-chloroquinolin-3-yl)methanamine. nih.gov

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Chloramine-T, Mercuric Acetate | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

Nucleophilic Additions

The electrophilic carbon of the carbaldehyde group is a prime target for nucleophiles. These reactions, often followed by dehydration, lead to a wide array of derivatives with new carbon-nitrogen or carbon-carbon bonds.

Formation of Imines (Schiff Bases): this compound readily undergoes condensation reactions with primary amines, such as substituted anilines, to form the corresponding imines, commonly known as Schiff bases. nih.govchemijournal.com These reactions are typically catalyzed by a few drops of acid and provide a straightforward method for introducing diverse aryl substituents. chemijournal.com

Formation of Hydrazones: Reaction with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) yields the respective hydrazones. nih.gov These hydrazone intermediates are particularly important as they can undergo subsequent intramolecular cyclization to form fused heterocyclic systems. nih.gov

Knoevenagel Condensation: The aldehyde group can react with compounds containing active methylene groups, such as malononitrile, in a Knoevenagel condensation. researchgate.net This reaction, often mediated by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), creates a new carbon-carbon double bond and is a key step in the synthesis of fused pyran systems. researchgate.net

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reaction Type | Product Type |

|---|---|---|

| Substituted Anilines | Condensation | Schiff Base (Imine) |

| Hydrazine Hydrate | Condensation | Hydrazone |

| Phenylhydrazine | Condensation | Phenylhydrazone |

| Malononitrile | Knoevenagel Condensation | α,β-Unsaturated Nitrile |

Reactions at the Halogenated Positions

The chlorine atoms at the C-2 and C-6 positions of the quinoline ring are susceptible to substitution, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline core. libretexts.org The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the formyl group at C-3 makes the carbon atoms bearing the chlorine substituents (especially at C-2) electrophilic and thus susceptible to attack by nucleophiles. nih.govlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

A variety of nucleophiles can displace the chlorine atoms. For example, treatment of 2-chloroquinoline-3-carbaldehydes with morpholine (B109124) results in the substitution of the C-2 chlorine to yield 2-morpholinoquinoline-3-carbaldehydes. nih.gov Similarly, alkylthiols can displace the chlorine to afford 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon bonds at the halogenated positions, enabling the introduction of aryl, vinyl, or alkyl groups. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with a halide, is particularly effective. nih.gov

In studies on related polyhalogenated quinolines, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, Suzuki-Miyaura reactions with arylboronic acids have been shown to selectively substitute the halogen atoms to produce triarylquinoline derivatives. nih.gov This demonstrates the utility of cross-coupling reactions for the extensive functionalization of the quinoline scaffold, and similar reactivity is expected for this compound, allowing for the stepwise or simultaneous replacement of the chlorine atoms.

Cycloaddition and Annulation Reactions Employing this compound

The strategic placement of reactive functional groups makes this compound an excellent building block for constructing more complex, fused heterocyclic systems through cycloaddition and annulation reactions. nih.gov These reactions typically involve a preliminary reaction at the aldehyde, followed by an intramolecular cyclization.

Synthesis of Fused Heterocyclic Systems

A prominent application of this scaffold is in the synthesis of quinolines fused with other heterocycles, which are of significant interest in medicinal chemistry. researchgate.net

Pyrazolo[3,4-b]quinolines: One of the most common annulation strategies involves the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazines. nih.gov For instance, condensation with phenylhydrazine initially forms a phenylhydrazone. This intermediate, upon heating in a high-boiling solvent like nitrobenzene, undergoes intramolecular cyclization with the elimination of HCl to afford the 1-phenyl-1H-pyrazolo[3,4-b]quinoline system. nih.govresearchgate.net

Pyrano[2,3-b]quinolines: Fused pyran rings can be constructed via a one-pot, three-component reaction. The DABCO-mediated Knoevenagel condensation of a 2-chloroquinoline-3-carbaldehyde with an active methylene compound (like malononitrile or ethyl cyanoacetate) and a cyclic active methylene compound results in the formation of a highly substituted 4H-pyrano[2,3-b]quinoline derivative. researchgate.net

Thiazolidinones: Multicomponent reactions can also be used to build other fused systems. A solvent-free reaction of a 2-chloro-3-formylquinoline with a substituted aniline (B41778) and 2-mercaptoacetic acid can yield quinolinyl-thiazolidinones. nih.gov

Table 3: Fused Heterocyclic Systems from 2-Chloroquinoline-3-carbaldehyde Precursors

| Reactant(s) | Fused System |

|---|---|

| Hydrazine / Phenylhydrazine | Pyrazolo[3,4-b]quinoline |

| Active Methylene Compounds | Pyrano[2,3-b]quinoline |

| Substituted Aniline, 2-Mercaptoacetic acid | Thiazolidinone |

Pyrazoloquinolines

The synthesis of pyrazoloquinolines from 2-chloroquinoline-3-carbaldehyde derivatives is a well-established transformation. The reaction proceeds via a cyclocondensation reaction with hydrazine derivatives. When this compound is treated with hydrazine hydrate or substituted hydrazines, such as phenylhydrazine, it leads to the formation of the corresponding 1H-pyrazolo[3,4-b]quinoline system.

The reaction mechanism involves an initial condensation between the aldehyde group of the quinoline and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine at the C-2 position of the quinoline ring, with the displacement of the chloride ion, results in the formation of the fused pyrazole ring. This process yields the stable aromatic pyrazolo[3,4-b]quinoline core. researchgate.net The reaction can often be facilitated by heating in a suitable solvent, sometimes with a catalytic amount of acid or base. nih.gov

| Reactant 1 | Reactant 2 | Product Class | General Conditions |

|---|---|---|---|

| This compound | Hydrazine or Substituted Hydrazine | 1H-Pyrazolo[3,4-b]quinolines | Heating in a solvent (e.g., ethanol, nitrobenzene) |

Pyrroloquinolinones

The pyrroloquinolinone scaffold can be synthesized from this compound through a reaction with formamide and formic acid. Heating these reactants together results in the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov

The proposed mechanism for this transformation begins with the nucleophilic addition of the amino group of formamide to the electrophilic aldehyde group of the quinoline. This is followed by a condensation step to yield an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. The final step involves an intramolecular cyclization through the elimination of a molecule of hydrogen chloride (HCl), leading to the fused pyrrolidinone ring system. nih.gov

| Reactant 1 | Reactant 2 | Product Class | General Conditions |

|---|---|---|---|

| This compound | Formamide / Formic Acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Heating in ethanol |

Oxazepinoquinolines

Fused oxazepinoquinoline systems can be prepared utilizing this compound as a key precursor. A one-pot, multi-component reaction involving the quinoline carbaldehyde, an ortho-aminophenol, an isocyanide, and a carboxylic acid can yield benzo researchgate.netrsc.orgresearchgate.netnih.govoxazepino[7,6-b]quinolines. This reaction is an example of an Ugi four-component reaction (Ugi-4CR).

The process involves the formation of a Schiff base from the aldehyde and the aminophenol, which then reacts with the isocyanide and the carboxylic acid in a concerted fashion to build the seven-membered oxazepine ring fused to the quinoline core. This strategy allows for the rapid assembly of complex molecular structures from simple starting materials.

| Reactants | Product Class | Reaction Type |

|---|---|---|

| This compound, 2-Aminophenol, Isocyanide, Carboxylic Acid | Benzo researchgate.netrsc.orgresearchgate.netnih.govoxazepino[7,6-b]quinolines | Ugi Four-Component Reaction |

Pyrimidinediones

The synthesis of complex heterocycles incorporating a pyrimidinedione moiety can be achieved through multi-component reactions starting from this compound. Specifically, the reaction with a 6-aminopyrimidine-2,4(1H,3H)-dione (such as 6-aminouracil) and an active methylene compound like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) in the presence of a catalyst like L-proline can yield fused systems such as dihydrobenzo[b]pyrimido nih.govamazonaws.comnaphthyridine-diones. nih.gov

The reaction is believed to proceed through an initial Knoevenagel condensation between the quinoline carbaldehyde and dimedone. This is followed by a Michael addition of the aminouracil to the resulting intermediate, and a subsequent intramolecular cyclization and dehydration to afford the final polycyclic product. nih.gov

| Reactants | Product Class | General Conditions |

|---|---|---|

| This compound, 6-Aminouracil derivative, Dimedone | Dihydrobenzo[b]pyrimido nih.govamazonaws.comnaphthyridine-diones | Refluxing in ethanol with L-proline catalyst |

Indolin-2-one Derivatives

Derivatives of indolin-2-one (oxindole) can be synthesized through the Knoevenagel condensation of this compound with an indolin-2-one that possesses an active methylene group at the C-3 position. This reaction is a classic method for forming carbon-carbon double bonds.

The reaction typically occurs in the presence of a basic catalyst, such as piperidine or triethylamine. The base abstracts a proton from the C-3 position of the indolin-2-one to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the quinoline carbaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the final product, a 3-[(2,6-dichloroquinolin-3-yl)methylene]indolin-2-one. This reaction creates a conjugated system linking the two heterocyclic rings.

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Indolin-2-one | 3-(Quinolinylmethylene)indolin-2-ones | Knoevenagel Condensation |

Multi-component Reaction Strategies

This compound is an exceptionally useful substrate for multi-component reactions (MCRs), which are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. researchgate.net These strategies are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

Examples of MCRs involving this aldehyde have been noted in the preceding sections. The Ugi-4CR for the synthesis of oxazepinoquinolines (Section 3.3.1.3) and the L-proline-catalyzed reaction for the formation of fused pyrimidinediones (Section 3.3.1.4) both highlight the power of MCRs. In these reactions, the aldehyde group of this compound engages in initial imine or enamine formation, which then triggers a cascade of subsequent bond-forming events with the other reaction partners to build the final complex heterocyclic structure. The presence of the C-2 chloro substituent provides an additional site for potential post-MCR modification or intramolecular cyclization, further enhancing the synthetic utility of this starting material.

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,6-dichloroquinoline-3-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR studies provide critical data for structural confirmation.

Proton NMR analysis of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants of these signals allow for the assignment of each proton to its specific position on the quinoline (B57606) ring system.

Research findings have reported the following characteristic signals for this compound. ijsr.netchemijournal.com A sharp singlet corresponding to the aldehyde proton (CHO) is typically observed at a downfield chemical shift, often between δ 10.5 and 10.8 ppm. ijsr.netchemijournal.com The proton at position 4 of the quinoline ring (H-4) appears as a singlet around δ 8.6-8.7 ppm. ijsr.netchemijournal.com The protons on the benzene (B151609) portion of the quinoline ring system at positions 5, 7, and 8 also show distinct signals, such as a singlet for H-5 at approximately δ 7.2-7.7 ppm, a doublet for H-8 around δ 7.6-8.1 ppm, and a doublet of doublets for H-7 near δ 8.06 ppm. ijsr.netchemijournal.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 10.58 - 10.8 | Singlet |

| H-4 | 8.6 - 8.69 | Singlet |

| H-8 | 7.6 - 8.1 | Doublet / Multiplet |

| H-7 | ~8.06 | Doublet of Doublets |

| H-5 | 7.23 - 7.7 | Singlet / Multiplet |

Note: Chemical shifts are referenced to an internal standard (TMS) and can vary slightly based on solvent and instrument frequency. ijsr.netchemijournal.com

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, a distinct signal corresponding to the carbonyl carbon of the aldehyde group is observed at a significant downfield shift, reported at approximately δ 189.5 ppm. chemijournal.com The remaining carbon atoms of the dichloro-substituted quinoline ring would also produce a series of signals in the aromatic region of the spectrum, each corresponding to a unique carbon environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. ijsr.netchemijournal.com

A strong, sharp absorption band is consistently observed in the region of 1693-1697 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. ijsr.netchemijournal.com Additionally, characteristic peaks for the aldehyde C-H stretch are found between 2792 and 2856 cm⁻¹. ijsr.net The presence of the aromatic quinoline ring is confirmed by C=C stretching vibrations within the 1450-1628 cm⁻¹ range. ijsr.netchemijournal.com A band around 3050 cm⁻¹ corresponds to the aromatic C-H stretching. chemijournal.com

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| 2792 - 2856 | Aldehyde C-H Stretch |

| 1693 - 1697 | Aldehyde C=O Stretch |

| 1450 - 1628 | Aromatic C=C Stretch |

Note: Spectra are often recorded using a KBr pellet technique. ijsr.netchemijournal.com

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₁₀H₅Cl₂NO, corresponding to a molecular weight of approximately 226.06 g/mol . bldpharm.comscbt.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, with the exact mass calculated as 224.97500 Da, which helps to unequivocally confirm the elemental composition. echemi.com A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Elemental Analysis for Purity and Composition

Elemental analysis determines the mass percentage of each element in a compound. This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The calculated elemental composition for this compound (C₁₀H₅Cl₂NO) is in close agreement with experimentally determined values. chemijournal.com

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 53.13 |

| Hydrogen | H | 2.23 |

| Nitrogen | N | 6.20 |

| Oxygen | O | 7.08 |

| Chlorine | Cl | 31.36 |

Note: Experimental values are expected to be very close to these theoretical percentages for a pure sample. chemijournal.com

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for verifying the purity of this compound and for monitoring the progress of its synthesis. Thin-layer chromatography (TLC) is a commonly used method for this purpose. ijsr.netchemijournal.com

In TLC analysis, the compound is spotted on a silica (B1680970) gel plate (the stationary phase) and developed with a suitable solvent system (the mobile phase). The purity is assessed by the presence of a single spot. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. For this compound, reported Rf values vary depending on the solvent system used, with values of 0.36 and 0.74 being documented in different studies. ijsr.netchemijournal.com The visualization of the spot can be achieved using UV light or by staining with an appropriate agent. rsc.org

Computational and Theoretical Studies on 2,6 Dichloroquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. nih.gov It is particularly effective for studying the structure, spectroscopy, and reactivity of organic molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict molecular geometries and electronic characteristics. researchgate.netresearchgate.netdergipark.org.tr

DFT calculations are instrumental in elucidating the electronic structure of 2,6-Dichloroquinoline-3-carbaldehyde. By optimizing the molecular geometry, key structural parameters such as bond lengths and angles can be determined. For analogous compounds like 2-chloroquinoline-3-carboxaldehyde, DFT has been used to calculate these parameters, showing good correlation with experimental data from X-ray crystallography. researchgate.netdergipark.org.tr

A crucial aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. eurjchem.com A smaller gap suggests higher reactivity. For similar molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap has been calculated to understand electronic transitions and charge transfer properties. dergipark.org.tr The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized over the quinoline ring system, while the LUMO may be centered more around the carbaldehyde group, indicating its role in accepting electrons.

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.net This analysis provides insights into the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.

| Parameter | Value (trans conformer) | Value (cis conformer) |

|---|---|---|

| HOMO Energy | - | - |

| LUMO Energy | - | - |

| HOMO-LUMO Energy Gap (eV) | 3.75 | 3.84 |

| Dipole Moment (Debye) | - | - |

Note: Specific values for this compound are not available in the cited literature; this table illustrates the type of data generated for a similar compound. Data is based on findings for 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of molecules. rsc.orgnih.gov These descriptors quantify various aspects of a molecule's electronic structure that govern its behavior in chemical reactions.

Key reactivity descriptors include:

Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2).

Global Softness (S): The inverse of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of electrophilic power (ω = χ²/2η).

For related chloroquinoline carbaldehydes, Fukui functions have been calculated to identify specific atomic sites susceptible to nucleophilic, electrophilic, and radical attack. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net Red regions on an MEP map indicate negative electrostatic potential (prone to electrophilic attack), while blue regions indicate positive potential (prone to nucleophilic attack). These predictive models are crucial for understanding reaction mechanisms and designing new synthetic pathways. nih.gov

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measure of stability and reactivity |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of systems, including conformational changes, diffusion, and intermolecular interactions.

While specific MD studies on the adsorption of this compound are not prominent in the literature, the methodology can be applied to understand its interaction with various surfaces. For instance, studies on the adsorption of quinoline on soil minerals have provided insights into the binding mechanisms. dtu.dk MD simulations could model the interaction of this compound with surfaces like activated carbon, zeolites, or metallic catalysts. Such simulations would involve placing the molecule near the surface and calculating the forces between them over time to determine stable adsorption geometries, adsorption energies, and the influence of solvent molecules. This information is valuable for applications in catalysis, environmental remediation, and sensor technology.

MD simulations are extensively used to explore intermolecular interactions, which are critical for understanding how a molecule binds to a biological target or forms aggregates. Studies on related heterocyclic systems like benzo[h]quinoline (B1196314) have used MD to investigate the dynamics of hydrogen bonds and other non-covalent interactions. mdpi.com For this compound, simulations could be employed to study its interaction with biological macromolecules, such as enzymes or DNA. By calculating the binding free energy between the molecule and a receptor, MD simulations can predict binding affinity and help identify key interacting residues. This is a fundamental component of computer-aided drug design, guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For quinoline-based compounds, 2D and 3D-QSAR models have been successfully developed to predict their activity against various targets, including the malaria parasite Plasmodium falciparum. mdpi.comucm.es In a typical QSAR study, a set of quinoline derivatives with known activities is used. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

Conformational Analysis and Energy Minimization

Computational and theoretical studies provide crucial insights into the three-dimensional structure and stability of molecules. For this compound, conformational analysis focuses on identifying the most stable arrangements of its atoms in space, while energy minimization pinpoints the lowest energy, and thus most probable, conformation.

The primary source of conformational flexibility in the this compound molecule arises from the rotation of the carbaldehyde group around the single bond connecting it to the quinoline ring (the C3-C(aldehyde) bond). The quinoline bicyclic system itself is aromatic and inherently rigid, and is thus expected to be essentially planar. Therefore, the conformational landscape is principally defined by the dihedral angle of the formyl substituent relative to the quinoline plane.

Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are used to explore this rotational freedom. By systematically rotating the carbaldehyde group and calculating the potential energy at each angle, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them.

For quinoline-3-carbaldehydes, two primary planar conformers can be envisioned: a syn conformer, where the carbonyl oxygen is oriented towards the nitrogen atom of the quinoline ring, and an anti conformer, where it is directed away. However, experimental data from crystallographic studies of structurally similar compounds suggest that the lowest energy conformation is one where the carbaldehyde group is nearly coplanar with the quinoline ring. This coplanarity is favored due to the stabilizing effect of π-conjugation between the aldehyde group and the aromatic system.

While no specific computational studies on the conformational analysis of this compound have been reported, data from closely related molecules provide a strong basis for predicting its behavior. X-ray crystallography data for analogous compounds consistently show a slight twist of the formyl group out of the quinoline plane. This deviation from perfect planarity is likely a result of steric hindrance between the aldehyde proton or oxygen and the adjacent atoms on the quinoline ring.

For instance, in the crystal structure of 2-chloroquinoline-3-carbaldehyde (B1585622), the formyl group is slightly bent out of the plane of the fused ring system, with a reported C—C—C—O torsion angle of 8.2(3)°. researchgate.net Similarly, for 2-chloro-6-methylquinoline-3-carbaldehyde, this torsion angle is found to be 13.5(4)°. researchgate.net Another related compound, 2-chlorobenzo[h]quinoline-3-carbaldehyde, also exhibits a non-planar arrangement with a C—C—C—O torsion angle of 10.7(4)°. nih.govdoaj.org

These findings strongly suggest that the global energy minimum for this compound will also feature a nearly planar quinoline ring with the carbaldehyde group slightly twisted. The energy barrier for rotation of the formyl group is expected to be significant due to the loss of conjugation in the transition state, ensuring that the near-planar conformer is the overwhelmingly dominant species at room temperature.

The following table summarizes the experimentally determined torsion angles for compounds analogous to this compound, which inform the predicted conformation of the target molecule.

Table 1: C—C—C—O Torsion Angles in Quinoline-3-carbaldehyde Analogs

| Compound | Torsion Angle (°) | Method |

| 2-chloroquinoline-3-carbaldehyde | 8.2 (3) | X-ray Crystallography |

| 2-chloro-6-methylquinoline-3-carbaldehyde | 13.5 (4) | X-ray Crystallography |

| 2-chlorobenzo[h]quinoline-3-carbaldehyde | 10.7 (4) | X-ray Crystallography |

Biological and Medicinal Chemistry Research Involving 2,6 Dichloroquinoline 3 Carbaldehyde Derivatives

Antioxidant Activity Studies

The antioxidant potential of quinoline-3-carbaldehyde derivatives has been a subject of considerable scientific interest. These compounds are evaluated for their ability to neutralize harmful free radicals, which are implicated in a variety of degenerative diseases.

A range of in vitro assays are employed to determine the antioxidant capacity of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. In one study, a series of 2-chloroquinoline-3-carbaldehydes were synthesized and tested for their antioxidant properties. researchgate.net Several derivatives, including compounds with methyl and methoxy (B1213986) substitutions on the quinoline (B57606) ring, demonstrated significant radical scavenging activity, with some showing up to 85.75% inhibition. researchgate.net Another derivative, 2-chloro-6-methylquinoline-3-carbaldehyde, exhibited a remarkable 92.96% radical scavenging activity in the DPPH assay. researchgate.net

Derivatives of the closely related 2,7-dichloroquinoline-3-carbaldehyde (B1600441) have also shown potent antioxidant effects. proquest.comresearchgate.net For instance, 2,7-dichloroquinoline-3-carboxamide displayed stronger antioxidant activity than the standard, ascorbic acid, with an IC50 value of 0.31 µg/mL compared to ascorbic acid's 2.41 µg/mL. proquest.comresearchgate.net Another derivative, 2,7-dichloroquinoline-3-carbonitrile (B119050), also showed significant activity with an IC50 of 2.17 µg/mL. proquest.comresearchgate.net

Furthermore, studies on 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives have demonstrated broad-spectrum antioxidant capabilities. nih.gov Many of these compounds showed better scavenging activity against DPPH, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation (ABTS), superoxide (B77818) anion, and hydroxyl radicals when compared to the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov

| Compound Derivative | Activity Measurement | Reference |

|---|---|---|

| 2-Chloro-6-methylquinoline-3-carbaldehyde | 92.96% Radical Scavenging | researchgate.net |

| 2,7-Dichloroquinoline-3-carboxamide | IC50: 0.31 µg/mL | proquest.comresearchgate.net |

| 2,7-Dichloroquinoline-3-carbonitrile | IC50: 2.17 µg/mL | proquest.comresearchgate.net |

| Ascorbic Acid (Standard) | IC50: 2.41 µg/mL | proquest.comresearchgate.net |

The structure-activity relationship (SAR) studies of these quinoline derivatives indicate that specific structural features are crucial for their antioxidant efficacy. The presence of an aldehyde group at the 3-position of the quinoline ring has been identified as important for hydroxyl radical scavenging activity. idosi.org Electron paramagnetic resonance spin trapping studies revealed that a chloroquinoline carbaldehyde compound effectively scavenged hydroxyl radicals, with an efficacy higher than 85% at a concentration of 80mM, while related compounds lacking the aldehyde group showed minimal activity. idosi.org

The type and position of substituent groups on the quinoline core also play a significant role. For instance, the conversion of the carbaldehyde group in 2,7-dichloroquinoline-3-carbaldehyde to a carboxamide or a carbonitrile significantly enhanced the radical scavenging activity, as seen in the lower IC50 values of these derivatives compared to the standard antioxidant, ascorbic acid. proquest.comresearchgate.net This suggests that the electronic properties and hydrogen-donating ability of the substituents are key determinants of the antioxidant potential.

Antimicrobial and Antibacterial Investigations

Derivatives of 2,6-dichloroquinoline-3-carbaldehyde are actively being investigated for their efficacy against a wide spectrum of pathogenic microorganisms, including various bacterial and fungal strains.

Numerous studies have confirmed the antibacterial potential of chloroquinoline-3-carbaldehyde derivatives against both Gram-positive and Gram-negative bacteria. Derivatives of 2,7-dichloroquinoline-3-carbaldehyde have been screened for their activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. proquest.comresearchgate.net For example, 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against E. coli with an inhibition zone of 12.00 mm, and 2,7-dichloroquinoline-3-carbonitrile was effective against S. aureus and P. aeruginosa with an inhibition zone of 11.00 mm. proquest.comresearchgate.net

In another study, a bromo derivative of a 2-morpholinoquinoline-3-carbaldehyde demonstrated high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. nih.gov This highlights that modifications at both the 2-position (replacing chlorine with a morpholino group) and the 3-position (derivatizing the carbaldehyde) can yield potent antibacterial agents.

| Compound Derivative | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 | proquest.comresearchgate.net |

| 2,7-Dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 | proquest.comresearchgate.net |

| 2,7-Dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 | proquest.comresearchgate.net |

| 2,7-Dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 | proquest.comresearchgate.net |

| Amoxicillin (Standard) | - | 18.00 ± 0.00 | proquest.comresearchgate.net |

The antifungal properties of these quinoline derivatives have also been explored. Research has shown that certain 2,6-disubstituted quinolines possess fungicidal activity against Candida albicans and the emerging pathogen Candida glabrata. nih.govnih.gov Specifically, 6-amide derivatives of the 2,6-disubstituted quinoline scaffold were found to be particularly effective. nih.gov

Furthermore, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been shown to be active against fungal species like Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. nih.gov This broad-spectrum antifungal activity makes these compounds promising candidates for the development of new antifungal therapies.

The antimicrobial mechanism of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes. A primary target for many quinoline-based antimicrobials is DNA gyrase (a type II topoisomerase), an enzyme critical for bacterial DNA replication, transcription, and repair. acs.org By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. Molecular docking studies have supported this mechanism, showing favorable binding interactions between quinoline derivatives and the active site of E. coli DNA gyrase B. proquest.com For instance, 7-chloro-2-ethoxyquinoline-3-carbaldehyde exhibited a strong binding affinity in silico. proquest.com Other proposed mechanisms include the disruption of the microbial membrane and the blockage of other vital enzymes.

Anticancer Research Involving this compound Derivatives

The quinoline framework is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied for their potential as anticancer agents. ekb.egrsc.org Modifications of the quinoline ring, including the synthesis of derivatives from precursors like this compound, have led to the discovery of compounds with significant cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Assays

Derivatives of quinoline-3-carbaldehyde have demonstrated notable growth inhibitory effects in preclinical cancer research. A study involving a library of novel quinoline-3-carbaldehyde hydrazones, acylhydrazones, and arylsulfonylhydrazones found that compounds featuring a benzotriazole (B28993) ring at the 2-position of the quinoline scaffold elicited pronounced cancer cell growth inhibitory effects. nih.gov These benzotriazole-containing quinolines showed IC₅₀ values in the micromolar range, specifically between 1.23 and 7.39 µM, against human tumor cell lines. nih.gov

In one study, the most potent compound, 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, demonstrated a cytostatic effect on the tested cancer cell lines. nih.gov Other derivatives showed selective activity against specific cancer types, such as pancreas cancer (DAN-G) and cervical cancer (SISO) cell lines. nih.gov In contrast, analogous compounds substituted with a 1,2,4-triazole (B32235) ring were generally found to be inactive. nih.gov

Further research on other quinoline derivatives highlighted their cytotoxic potential. For instance, a sequence of synthesized quinoline derivatives was tested against human epithelial colorectal carcinoma (Caco-2) cells. The study found that functionalization, such as the introduction of nitro and aldehyde groups, significantly influenced cytotoxicity, with a nitro-aldehyde quinoline derivative showing the highest toxicity with an IC₅₀ value of 0.535 µM. brieflands.com

| Compound Type | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benzotriazole-containing Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | DAN-G, LCLC-103H, SISO | 1.23 - 1.49 | nih.gov |

| Nitro-aldehyde Quinoline | 8-Nitro-7-quinolinecarbaldehyde | Caco-2 | 0.535 | brieflands.com |

| Enamine-Nitro Quinoline | 7-(β-trans- (N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.929 | brieflands.com |

| Nitro Quinoline | 7-Methyl-8-Nitro-quinoline | Caco-2 | 1.871 | brieflands.com |

Cellular Pathway Modulation

The anticancer effects of quinoline derivatives are exerted through various mechanisms of action at the cellular level. These compounds can influence multiple signaling pathways critical for cancer cell proliferation, survival, and migration. ekb.eg

Key mechanisms and molecular targets identified for quinoline-based anticancer agents include:

Protein Kinase Inhibition : Many quinoline derivatives function as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that control cell growth and proliferation. ekb.eg Specific targets include c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors. nih.gov The PI3K/Akt/mTOR pathway is another significant target for quinoline-based inhibitors. nih.govrsc.org

Tubulin Polymerization Inhibition : Some quinoline compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis. ekb.egijmphs.com

DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription. ijmphs.com Additionally, these compounds can target topoisomerase enzymes, which are vital for managing DNA topology, leading to DNA damage and cell death. ijmphs.com

Induction of Apoptosis : A common outcome of treatment with quinoline derivatives is the induction of programmed cell death, or apoptosis. This can be triggered by various upstream effects, including DNA damage, cell cycle arrest, or the inhibition of survival-related kinases. ekb.eg

Modulation of Gene Expression : Certain quinoline compounds have been shown to alter the expression of genes involved in tumorigenesis. For example, one novel quinoline derivative was found to exert its anticancer effect by downregulating the expression of Lumican, a gene associated with cancer cell migration, invasion, and proliferation. nih.gov

Other Pharmacological Activities of Quinoline-Based Compounds

Beyond their application in oncology, quinoline-based compounds possess a remarkable diversity of pharmacological activities. The quinoline scaffold is a key component in drugs developed for infectious diseases and inflammatory conditions. rsc.org

Anti-inflammatory Properties

Quinoline-based small molecules have been actively explored and developed as anti-inflammatory agents. researchgate.net Their mechanism of action often involves targeting key enzymes and receptors in the inflammatory cascade. researchgate.netnih.gov Pharmacological targets for these compounds include Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX) enzymes. researchgate.netnih.gov

Structure-activity relationship studies have shown that the specific anti-inflammatory activity depends on the nature and position of substituents on the quinoline ring. nih.gov For instance, quinolines with a carboxylic acid moiety have been shown to exhibit COX-inhibition, while those with a carboxamide group can act as TRPV1 antagonists. nih.gov Molecular modeling studies of one synthetic quinoline derivative suggested that its anti-inflammatory properties may be due to strong, selective inhibition of the COX-2 enzyme. nih.gov

Antimalarial Potential

The quinoline core is historically one of the most important scaffolds in the development of antimalarial drugs. globalresearchonline.net Compounds like quinine (B1679958), chloroquine, and mefloquine (B1676156) have been mainstays in the treatment and prevention of malaria for decades. nih.gov The primary mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion within the malaria parasite, Plasmodium falciparum. nih.govpnas.org

The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme as a byproduct. pnas.org This heme is normally detoxified by polymerization into an inert crystalline substance called hemozoin. pnas.org Chloroquine, a weak base, accumulates to high concentrations in the acidic vacuole and is thought to inhibit this heme polymerization process. nih.gov This leads to a buildup of free heme, which is toxic to the parasite and causes its death. nih.gov Other quinoline drugs like quinine and mefloquine are more lipophilic and may have alternative or additional sites of action. nih.gov

Antiviral and Anti-HIV Activities

The quinoline scaffold has also proven to be a valuable template for the development of antiviral agents, including those effective against the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov The discovery of elvitegravir, a quinolone derivative, as a potent HIV-integrase inhibitor marked a significant breakthrough in anti-HIV therapy. researchgate.net

Quinoline derivatives have been shown to target various stages of the viral life cycle and different viral enzymes. nih.gov Key molecular targets for anti-HIV quinolines include:

Reverse Transcriptase (RT) : This enzyme is crucial for converting the viral RNA genome into DNA. Both nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a quinoline structure have been developed. nih.gov

Integrase (IN) : This enzyme is responsible for inserting the viral DNA into the host cell's genome. Quinoline-based β-diketo acids have been reported as effective inhibitors of the strand transfer reaction catalyzed by HIV integrase. nih.gov

Tat-TAR Interaction : Some quinoline derivatives have been found to inhibit HIV-1 replication by interfering with the interaction between the viral Tat protein and the TAR RNA element, which is a critical step in viral gene expression. researchgate.net

Recent research has focused on creating hybrid molecules, such as quinoline-1,2,3-triazole-aniline hybrids, which have exhibited highly promising in vitro activity against wild-type HIV-1, with some compounds being significantly more active than the reference drug azidothymidine (AZT). mdpi.com

Anti-tubercular and Antihistamine Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new anti-tubercular agents. The quinoline ring is a key pharmacophore in several anti-tubercular drugs, and researchers have explored its potential by synthesizing and evaluating various derivatives. nih.gov

A notable study in this area focused on the biological activity of ester compounds derived from analogues of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide. ijpsdronline.com The rationale for this research was to combine the known anti-tubercular properties of both quinoline and hydrazide moieties to create innovative hybrid compounds. ijpsdronline.com The in vitro anti-tubercular activity of these synthesized derivatives was assessed using the Alamar blue method against M. tuberculosis. ijpsdronline.com

The findings of this research were promising, with two compounds, 4a and 4f, demonstrating significant efficacy. ijpsdronline.com These compounds achieved a minimum inhibitory concentration (MIC) of 6.25 µg/ml, indicating their potential as potent inhibitors of M. tuberculosis. ijpsdronline.com This study suggests that the quinoline scaffold, specifically derived from 2-chloroquinoline-3-carbaldehyde, is a viable candidate for the development of new anti-tubercular treatments. ijpsdronline.com

While the quinoline nucleus is generally associated with a broad spectrum of biological activities, including antihistamine properties, specific research on the antihistamine activity of this compound derivatives is not extensively documented in the reviewed literature. nih.gov A structure-activity relationship (SAR) analysis of various heterocyclic compounds has been conducted to understand the structural requirements for antihistamine activity, but this has not been specifically applied to derivatives of this compound. researchgate.net

Table 1: Anti-tubercular Activity of 6-substituted-2-Chloroquinoline-3-Carbaldehyde Hydrazide Ester Derivatives ijpsdronline.com

| Compound | Substitution | MIC (µg/ml) vs. M. tuberculosis |

| 4a | Unspecified | 6.25 |

| 4f | Unspecified | 6.25 |

Rational Design of Novel Bioactive Scaffolds

The rational design of novel bioactive scaffolds is a cornerstone of modern drug discovery. This approach involves the strategic design and synthesis of molecules with a high probability of interacting with a specific biological target to elicit a desired therapeutic effect. The 2-chloroquinoline-3-carbaldehyde framework has been identified as a valuable starting point for the rational design of new therapeutic agents due to its synthetic accessibility and the diverse biological activities of its derivatives. nih.govnih.gov

One of the key strategies in rational drug design is the use of quantitative structure-activity relationship (QSAR) studies. For instance, a 3D-QSAR study was conducted on a series of 2-chloroquinoline (B121035) derivatives to understand the structural features essential for their anti-tubercular activity. nih.gov By developing statistically significant models, researchers were able to correlate the chemical structures of the quinoline derivatives with their biological activity. The contour maps generated from these models helped in identifying the structural modifications that could lead to more potent anti-tubercular candidates. nih.gov

Another powerful strategy in rational design is the concept of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with enhanced activity or a dual mode of action. ijpsdronline.com This approach was successfully employed in the design of the aforementioned 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide ester derivatives, which combined the quinoline and hydrazide pharmacophores to target M. tuberculosis. ijpsdronline.com

The design of these novel scaffolds often begins with the versatile 2-chloroquinoline-3-carbaldehyde, which can be synthesized through methods like the Vilsmeier-Haack reaction from substituted acetanilides. chemijournal.com The aldehyde and chloro groups on this scaffold provide reactive sites for a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov

Future Research Directions and Unexplored Avenues

Catalytic Applications

While direct catalytic applications of 2,6-dichloroquinoline-3-carbaldehyde are not extensively documented, its structural features suggest potential as a precursor for catalytically active molecules. Quinoline (B57606) derivatives are known to form stable complexes with various transition metals, and these complexes can exhibit significant catalytic properties.

Research into related quinoline compounds has shown promise. For instance, copper complexes of various quinoline derivatives have been studied for their catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts is influenced by the nature of the ions and the chemical structure of the quinoline ligands. mdpi.com This suggests that metal complexes of this compound could be synthesized and evaluated for similar catalytic activities.

Future research could focus on the synthesis of novel metal complexes incorporating this compound as a ligand. These complexes could then be screened for a wide range of catalytic activities, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electron-withdrawing nature of the two chlorine atoms on the quinoline ring could modulate the electronic properties of the metal center, potentially leading to unique catalytic selectivities and efficiencies.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Application Area | Potential Reaction Type | Rationale |

|---|---|---|

| Oxidation Catalysis | Oxidation of alcohols and phenols | Formation of metal complexes that can act as oxidation catalysts. |

| Asymmetric Synthesis | Enantioselective catalysis | Use as a chiral ligand precursor for asymmetric transformations. |

Advanced Spectroscopic Investigations

The structural characterization of this compound has been primarily achieved through standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. ijsr.net The IR spectrum typically shows a characteristic carbonyl (C=O) stretching frequency, while the 1H NMR spectrum provides information about the aromatic protons and the aldehyde proton. ijsr.net Further detailed spectroscopic data, including HPLC, LC-MS, and UPLC, are also available for this compound. bldpharm.com

However, more advanced spectroscopic investigations could provide deeper insights into its electronic structure and dynamic behavior. For instance, two-dimensional NMR techniques like COSY, HSQC, and HMBC would allow for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Computational studies, such as Density Functional Theory (DFT), could be employed to complement experimental spectroscopic data. DFT calculations can predict vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net Such theoretical analyses have been applied to the related compound 2-chloroquinoline-3-carbaldehyde (B1585622) to understand its vibrational spectroscopy. researchgate.net

Furthermore, advanced techniques like X-ray crystallography could provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Time-resolved spectroscopic methods could be used to study the excited-state dynamics of this compound, which could be relevant for its potential applications in materials science.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference |

|---|---|---|

| IR (KBr) cm⁻¹ | 1697 (C=O), 1450-1600 (Aromatic), 2792, 2856 (aldehyde) | ijsr.net |

| ¹H NMR (300 MHz, CDCl₃) δ | 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, 1H, H-7), 7.6 (d, 1H, H-8), 7.23 (s, 1H, H-5) | ijsr.net |

| ¹³C NMR (CDCl₃) δ | 189.49 | chemijournal.com |

Clinical Translation Potential

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netresearchgate.net The presence of the chloro and aldehyde functional groups in this compound makes it a versatile building block for the synthesis of novel, biologically active molecules.

Derivatives of similar compounds have shown promising results. For example, derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde have been synthesized and evaluated for their antimicrobial properties. jmpas.com In another study, newer quinoline derivatives containing an acridine (B1665455) moiety, synthesized from substituted 2-chloro-quinoline-3-carbaldehydes, exhibited good antibacterial and anthelmintic activities. innovareacademics.in

The clinical translation potential of this compound itself is yet to be explored. However, its utility as a scaffold for medicinal chemistry is evident. The aldehyde group can be readily transformed into various other functional groups or used in condensation reactions to build more complex molecular architectures. The chlorine atoms can also be substituted to further diversify the chemical space.

Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and their subsequent biological evaluation. In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be employed to guide the design of new compounds with improved pharmacological profiles. pandawainstitute.com In vivo studies would then be necessary to validate the efficacy and safety of the most promising candidates.

Green Chemistry Approaches for Synthesis

The traditional synthesis of 2-chloroquinoline-3-carbaldehydes often involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide. ijsr.net While effective, this method can generate hazardous waste. In recent years, there has been a growing interest in developing more environmentally friendly, or "green," synthetic methods for quinoline derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net The synthesis of 2-chloro-quinoline-3-carboxaldehydes has been successfully achieved using microwave irradiation in the Vilsmeier-Haack reaction. innovareacademics.inresearchgate.net This approach significantly reduces the reaction time compared to conventional heating. nih.gov

The use of ionic liquids as green reaction media for quinoline synthesis is another promising avenue. semanticscholar.org Ionic liquids are non-volatile, thermally stable, and can be recycled, making them attractive alternatives to traditional organic solvents. acs.org They can act as both a solvent and a catalyst in quinoline synthesis. acs.org Furthermore, solvent-free reactions and the use of water as a solvent are also being explored as green alternatives for the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives. tandfonline.com

Table 3: Comparison of Synthetic Methods for Chloroquinoline-3-carbaldehydes

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Vilsmeier-Haack | POCl₃/DMF, heating | Well-established, good yields | Use of hazardous reagents, long reaction times |

| Microwave-Assisted Vilsmeier-Haack | POCl₃/DMF, microwave irradiation | Shorter reaction times, higher yields | Requires specialized equipment |

| Ionic Liquid-Mediated Synthesis | Ionic liquid as solvent/catalyst | Recyclable solvent, metal-free options | Cost of ionic liquids |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2,6-Dichloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer: A common approach involves halogenation and formylation of quinoline precursors. For example, substituting morpholine in a nucleophilic aromatic substitution (SNAr) reaction with 2-chloroquinoline-3-carbaldehyde (as in ) can be adapted by using dichloro-substituted intermediates. Reaction parameters like temperature (e.g., 90°C in DMF), stoichiometry of reagents (e.g., 1.1 equiv. nucleophile), and choice of base (e.g., anhydrous K₂CO₃) are critical for optimizing yields. Monitoring via TLC ensures reaction completion, followed by recrystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural integrity. For instance, ¹H NMR can identify aldehyde protons (~10 ppm) and aromatic protons in the quinoline ring. Infrared (IR) spectroscopy detects the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (e.g., M⁺ at m/z 230.04). X-ray crystallography (as in ) resolves stereochemical ambiguities in solid-state structures .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste should be segregated and disposed via certified hazardous waste services. First-aid measures include rinsing affected areas with water and seeking medical attention if exposed ( ). Emergency protocols must align with GHS guidelines, emphasizing proper ventilation and spill containment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer: Systematic variable analysis is crucial. For example, if yields vary across studies, replicate experiments under controlled conditions (e.g., solvent purity, inert atmosphere). Use Design of Experiments (DoE) to isolate factors like temperature, catalyst loading, or substrate ratios. Statistical tools (e.g., ANOVA) can quantify significance. Cross-validate results with alternative characterization methods (e.g., HPLC purity checks) to rule out byproduct interference .

Q. What strategies optimize regioselectivity in dichloroquinoline derivatization reactions?